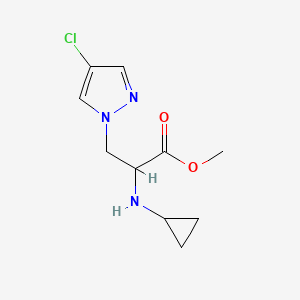
4-(2,5-Dioxopyrrolidin-1-yl)-2-methyl-2-(methylamino)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,5-Dioxopyrrolidin-1-yl)-2-methyl-2-(methylamino)butanoic acid is a chemical compound with the molecular formula C9H14N2O4 and a molecular weight of 214.22 g/mol . This compound is known for its unique structure, which includes a pyrrolidinone ring and a butanoic acid moiety. It is used in various scientific research applications due to its versatile chemical properties.
Métodos De Preparación
The synthesis of 4-(2,5-Dioxopyrrolidin-1-yl)-2-methyl-2-(methylamino)butanoic acid involves several steps. One common synthetic route includes the reaction of 2-methyl-2-(methylamino)butanoic acid with 2,5-dioxopyrrolidin-1-yl chloride under specific conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research and development needs .
Análisis De Reacciones Químicas
4-(2,5-Dioxopyrrolidin-1-yl)-2-methyl-2-(methylamino)butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidinone ring can be substituted with different nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-(2,5-Dioxopyrrolidin-1-yl)-2-methyl-2-(methylamino)butanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 4-(2,5-Dioxopyrrolidin-1-yl)-2-methyl-2-(methylamino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical processes. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways and cellular functions .
Comparación Con Compuestos Similares
4-(2,5-Dioxopyrrolidin-1-yl)-2-methyl-2-(methylamino)butanoic acid can be compared with other similar compounds, such as:
4-(2,5-Dioxopyrrolidin-1-yl)butanoic acid: This compound shares the pyrrolidinone ring but lacks the methylamino group, resulting in different chemical properties and applications.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: This compound has a similar pyrrolidinone structure but includes a benzamide moiety, which affects its biological activity and research applications.
Propiedades
Fórmula molecular |
C10H16N2O4 |
|---|---|
Peso molecular |
228.24 g/mol |
Nombre IUPAC |
4-(2,5-dioxopyrrolidin-1-yl)-2-methyl-2-(methylamino)butanoic acid |
InChI |
InChI=1S/C10H16N2O4/c1-10(11-2,9(15)16)5-6-12-7(13)3-4-8(12)14/h11H,3-6H2,1-2H3,(H,15,16) |
Clave InChI |
AUUUTQJHEBUCEM-UHFFFAOYSA-N |
SMILES canónico |
CC(CCN1C(=O)CCC1=O)(C(=O)O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





amino}methyl)-1,3-thiazole-5-carboxylic acid](/img/structure/B13637424.png)
![[(3-Fluorophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13637437.png)
![(R)-[2-Chloro-6-(3-methylmorpholino)-4-pyrimidinyl]methanol](/img/structure/B13637439.png)

![(4-Nitrophenyl)methyl 3-(2-aminoethylsulfanyl)-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrochloride](/img/structure/B13637458.png)

![N-(1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethylidene)hydroxylamine](/img/structure/B13637465.png)

![(2E)-2-[(3-hydroxyphenyl)methylidene]butanoic acid](/img/structure/B13637477.png)
![2-(1H-pyrazol-4-yl)benzo[d]thiazole](/img/structure/B13637484.png)

